

Application Notes: The Role of 3-Bromophenylsulfur Pentafluoride in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 3-Bromophenylsulfur pentafluoride

Cat. No.: B1333655

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Introduction

The pentafluorosulfanyl (SF5) group is an emerging and powerful substituent in medicinal chemistry, often dubbed a "super-trifluoromethyl group".^{[1][2]} Its unique combination of physicochemical properties—including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—makes it a valuable tool for modulating the properties of drug candidates.^{[1][3]} **3-Bromophenylsulfur pentafluoride** serves as a key building block, providing a versatile scaffold where the SF5 group imparts desirable characteristics and the bromine atom offers a reactive handle for extensive chemical modification and library synthesis.^{[4][5]}

Key Advantages of the SF5 Moiety in Drug Design:

- **Bioisosteric Replacement:** The SF5 group is an effective bioisostere for other common chemical groups, such as trifluoromethyl (CF3), tert-butyl, and nitro groups.^{[6][7]} Its octahedral geometry and volume (55.4 Å³) are intermediate between CF3 and tert-butyl groups, allowing for novel steric interactions within protein binding pockets.^[8]
- **Enhanced Metabolic Stability:** The strong sulfur-fluorine bonds are highly resistant to metabolic degradation, which can significantly increase the in vivo half-life and overall pharmacokinetic profile of a drug candidate.^[9]

- **Modulation of Physicochemical Properties:** The SF5 group is strongly electron-withdrawing, more so than the CF3 group, which can profoundly influence the acidity (pKa) of nearby functional groups.[\[8\]](#)[\[10\]](#) Despite its high electronegativity, it increases molecular lipophilicity (Hansch parameter $\pi = 1.23$), enhancing cell membrane permeability and potentially improving oral bioavailability.[\[3\]](#)[\[11\]](#)
- **Improved Biological Activity:** Strategic placement of the SF5 group can lead to enhanced binding affinity and increased drug efficacy.[\[3\]](#) It has been successfully incorporated into molecules targeting a range of biological entities, including dihydroorotate dehydrogenase (DHODH) and the androgen receptor.[\[2\]](#)[\[9\]](#)

Quantitative Data: Physicochemical Property Comparison

The introduction of the SF5 group significantly alters key molecular properties. The following table provides a comparative analysis of a hypothetical parent compound versus its SF5- and CF3-substituted analogs, illustrating the typical influence of these groups.

Property	Benzene (Parent)	Phenylsulfur Pentafluoride	Trifluoromethylbenzene
Molecular Weight (g/mol)	78.11	202.11	146.11
Calculated LogP	2.13	3.65	2.84
Hammett Constant (σ_p)	0.00	0.68 [8] [10]	0.53 [8]
Hansch Parameter (π)	0.00	1.23 [8] [11]	0.88 [8] [11]

Data is representative and intended for comparative purposes.

Structure-Activity Relationship (SAR) Data

The table below presents hypothetical SAR data for a series of kinase inhibitors derived from **3-Bromophenylsulfur pentafluoride**, demonstrating the impact of substitutions at the bromine position.

Compound ID	R-Group (at C3)	Kinase IC50 (nM)	Cell Proliferation GI50 (nM)
SF5-001	-Br	850	>10,000
SF5-002	-Phenyl	125	1,500
SF5-003	-4-Morpholinophenyl	15	95
SF5-004	-4-Pyridinyl	45	420
SF5-005	-Thiophen-2-yl	90	980

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Suzuki Cross-Coupling for C-C Bond Formation

This protocol details a standard Suzuki cross-coupling reaction using **3-Bromophenylsulfur pentafluoride** as the starting material to synthesize C3-arylated derivatives.

Materials:

- **3-Bromophenylsulfur pentafluoride** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
- SPhos (0.04 equiv)
- Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
- 1,4-Dioxane
- Water

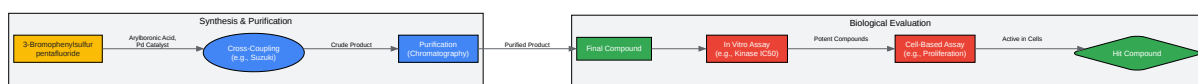
Procedure:

- To a dry reaction vessel, add **3-Bromophenylsulfur pentafluoride**, the corresponding arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
- Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
- Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the starting material, **3-Bromophenylsulfur pentafluoride**, to a final bioactive compound and its subsequent evaluation.

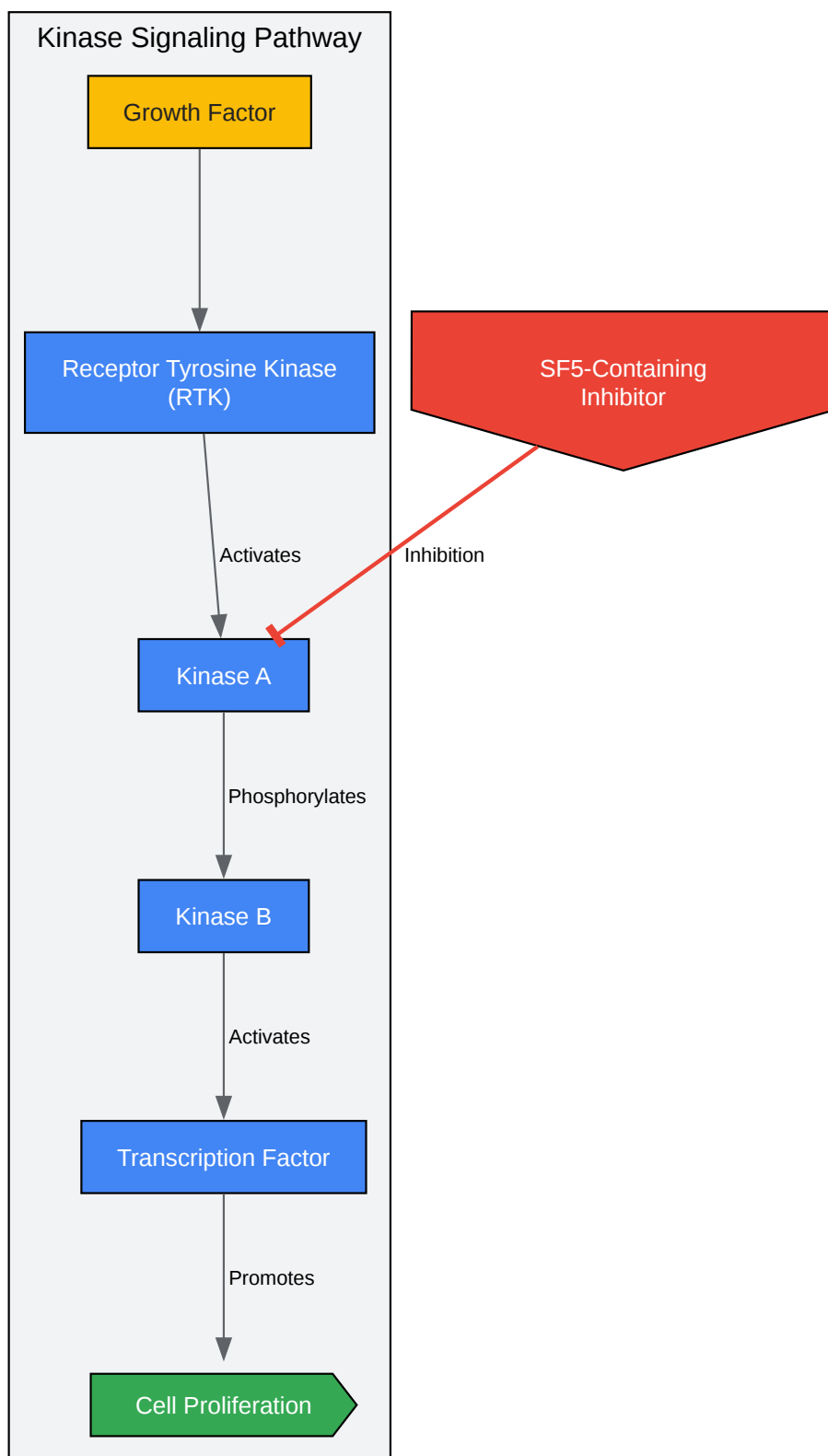


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Caption: Synthetic and evaluation workflow for SF5-containing compounds.

Signaling Pathway Inhibition

This diagram shows a hypothetical mechanism where a drug candidate containing the SF5 moiety inhibits a kinase signaling pathway, preventing downstream activation and cellular proliferation.



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Caption: Inhibition of a kinase cascade by an SF5-based drug candidate.

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